1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole
Overview
Description
“1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole” is a complex organic compound. Its structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The synthesis of carbazole derivatives involves a variety of methods, including the Borsche–Drechsel cyclization, Bucherer carbazole synthesis, and Graebe–Ullmann reaction . A new method for the direct functionalization at both the 4- and 5-positions of carbazole has been reported .
Molecular Structure Analysis
The molecular structure of “1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole” is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .
Physical And Chemical Properties Analysis
Carbazoles are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . The introduction of the 1,2,4,5-tetrazine moieties makes it possible to increase the hole and electron mobility by one and two orders of magnitude, respectively, as compared to analogous 5,11-dihydroindolo- [3,2- b ]carbazole derivatives studied previously .
Scientific Research Applications
Pim Kinase Inhibitors and Antiproliferative Activities
1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole derivatives have been evaluated for their inhibitory potencies against Pim kinases and antiproliferative activities in cancer cell lines. Pyrazolocarbazole 15a, a derivative, showed potent modulatory effects on three isoforms of Pim kinase, suggesting potential in cancer therapy research (Suchaud et al., 2013).
Synthesis of Fused Carbazoles
The chemical synthesis of various fused carbazole derivatives, utilizing 1,2,4,5-tetrahydropyrazolo[3,4-a]carbazole, has been demonstrated. These synthetic routes lead to the creation of new compounds like pyrano[2,3-a]carbazoles and pyridazino[3,4-a]carbazoles, contributing to the development of novel heterocyclic compounds with potential biological activities (Danish & Prasad, 2005).
Synthesis of Tetracyclic Carbazole Derivatives
The synthesis of tetracyclic carbazole derivatives has been explored, with a focus on compounds like pyrazolino[3,4-a]carbazoles and isoxazolo[3,4-a]carbazoles. These derivatives are of interest due to their potential pharmacological activities and their structural similarity to compounds with known antitumor properties (Balamurali & Prasad, 2001).
Antibacterial Activities and Enzyme Inhibition
Studies have shown that certain 1,2,4,5-tetrahydropyrazolo[3,4-a]carbazole derivatives exhibit promising antibacterial activity. Additionally, these compounds have been investigated for their inhibitory effects on enzymes like acetylcholinesterase and human carbonic anhydrase, which are relevant in the context of disease treatment and biochemical research (Budak et al., 2017).
Photophysical and Charge Transport Properties
The modification of 1,2,4,5-tetrahydropyrazolo[3,4-a]carbazole derivatives with specific fragments has been shown to enhance their photophysical and charge-transport properties. This research is significant for the development of materials with improved electronic and optical properties (Steparuk et al., 2021).
Safety And Hazards
When handling “1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
1,4,5,10-tetrahydropyrazolo[3,4-a]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-4-11-9(3-1)10-6-5-8-7-14-16-12(8)13(10)15-11/h1-4,7,15H,5-6H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSHEPAFFTVLAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C1C=NN3)NC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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